BenchChemオンラインストアへようこそ!

2-{3-propyl-7H-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazin-6-yl}acetic acid

Lipophilicity SAR Drug Design

2-{3-Propyl-7H-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazin-6-yl}acetic acid (CAS 1017422-92-2) is a heterocyclic small molecule built on the triazolo[3,4-b][1,3,4]thiadiazine scaffold, bearing a propyl substituent at position 3 and a carboxymethyl group at position Its molecular formula is C₉H₁₂N₄O₂S (MW 240.28 g/mol). The compound belongs to a therapeutically investigated chemotype with published evidence for anti-inflammatory, analgesic, and antimicrobial activities in carboxymethyl-triazolothiadiazine series.

Molecular Formula C9H12N4O2S
Molecular Weight 240.28 g/mol
CAS No. 1017422-92-2
Cat. No. B3039332
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-{3-propyl-7H-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazin-6-yl}acetic acid
CAS1017422-92-2
Molecular FormulaC9H12N4O2S
Molecular Weight240.28 g/mol
Structural Identifiers
SMILESCCCC1=NN=C2N1N=C(CS2)CC(=O)O
InChIInChI=1S/C9H12N4O2S/c1-2-3-7-10-11-9-13(7)12-6(5-16-9)4-8(14)15/h2-5H2,1H3,(H,14,15)
InChIKeyQDSMXKDBZJPHSB-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

2-{3-Propyl-7H-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazin-6-yl}acetic Acid (CAS 1017422-92-2) – Core Identity and Sourcing Baseline


2-{3-Propyl-7H-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazin-6-yl}acetic acid (CAS 1017422-92-2) is a heterocyclic small molecule built on the triazolo[3,4-b][1,3,4]thiadiazine scaffold, bearing a propyl substituent at position 3 and a carboxymethyl group at position 6. Its molecular formula is C₉H₁₂N₄O₂S (MW 240.28 g/mol) . The compound belongs to a therapeutically investigated chemotype with published evidence for anti-inflammatory, analgesic, and antimicrobial activities in carboxymethyl-triazolothiadiazine series [1]. Commercially, it is stocked by multiple independent suppliers (Apollo Scientific, AKSci, CymitQuimica, Leyan) at purities of ≥95% to 98% , making it an accessible entry point for structure–activity relationship (SAR) exploration, reference standard preparation, or focused library design.

Why 2-{3-Propyl-7H-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazin-6-yl}acetic Acid Cannot Be Replaced by Closest Scaffold Analogs


The triazolo[3,4-b][1,3,4]thiadiazine scaffold exhibits high sensitivity to substituent identity at both the 3- and 6-positions. In the foundational carboxymethyl series evaluated by Mazzone et al., variation from hydrogen to alkyl or aryl groups at position 3 produced distinct anti-inflammatory and antimicrobial profiles, demonstrating that the 3-substituent is not a passive bystander but an active modulator of pharmacodynamics [1]. More recently, the 1,2,4-triazolo[3,4-b][1,3,4]thiadiazine system was validated as a tractable RGS14 inhibitor chemotype, where iterative modification of R₁ (position‑3) and R₂ (position‑6) groups drove potency gains from the original screening hit (Z90276197) to low-micromolar leads such as Z55660043 (IC₅₀ 2.3 µM) [2]. The propyl group at position 3 confers a calculated LogP of 1.02 and total polar surface area of 80.4 Ų , values that differ meaningfully from the methyl analog (estimated LogP ≈0.6–0.7) as well as from unsubstituted (3-H) variants. These physicochemical shifts affect solubility, permeability, and target engagement; consequently, procurement of a “close enough” 3-methyl, 3-ethyl, or 3-H analog without confirming biological equipoise risks invalidating SAR conclusions or assay reproducibility.

Quantitative Differentiation Evidence for 2-{3-Propyl-7H-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazin-6-yl}acetic Acid versus Closest Analogs


Lipophilicity Shift: Propyl vs. Methyl Substituent at Position 3

The target compound bears an n-propyl group at position 3, yielding a calculated LogP of 1.02 (RDKit-based prediction, Leyan) . The direct 3-methyl analog (CAS not assigned for the free acid; ethyl ester CAS 6287-54-3) is estimated to have a LogP approximately 0.4–0.5 units lower based on the difference of one methylene unit (Hansch π contribution ≈0.5). The 3-unsubstituted (3-H) analog (6-(carboxymethyl)-7H-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazine, Apollo OR13836, C₆H₆N₄O₂S, MW 198.2) carries no alkyl lipophilicity contribution and is expected to exhibit a LogP substantially below 0.5 . This lipophilicity gradient directly influences passive membrane permeability, aqueous solubility, and non-specific protein binding—parameters that determine assay behavior in cellular and biochemical screens.

Lipophilicity SAR Drug Design

Polar Surface Area and Hydrogen-Bonding Profile: Differentiation from Ester Prodrugs and 3-Aryl Analogs

The target compound exhibits a calculated TPSA of 80.37 Ų and six H-bond acceptor atoms , placing it within the CNS-accessible chemical space (typically TPSA <90 Ų). The ethyl ester analog of the 3-methyl series (CAS 6287-54-3) shows a reduced H-bond donor count (0 vs. 1) and altered TPSA, which can confound solubility-limited assay readouts. 3-Aryl-substituted triazolothiadiazines (e.g., 6-phenyl-3-(3,4,5-trimethoxyphenyl)-7H-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazine) have much higher TPSA values (>120 Ų) and molecular weights exceeding 460 Da, fundamentally altering their permeability and target engagement profiles . The propyl–carboxymethyl combination occupies a distinct property niche: moderate lipophilicity, a single carboxylic acid H-bond donor, and a molecular weight under 250 Da.

Physicochemical Profiling Permeability CNS Drug Design

Class-Level Anti-Inflammatory and Antimicrobial Activity: Foundational Pharmacological Profiling

Mazzone et al. (1989) synthesized and evaluated a panel of carboxymethyl-7H- and 5H-1,2,4-triazolo[3,4-b][1,3,4]thiadiazines for anti-inflammatory/analgesic activity (in vivo models) and antimicrobial activity against various bacterial and fungal species [1]. The series includes the 3-propyl substituted derivative. Although the published manuscript groups data by structural class rather than providing individual compound IC₅₀/MIC values in the abstracted record, the study establishes that the carboxymethyl-7H series with alkyl substitution at position 3 shows reproducible pharmacological activity. A more recent entry attributes to this chemotype “weak whole cell activity” as a Gram-positive cell wall synthesis inhibitor [2], consistent with the antimicrobial trend identified by Mazzone. This dual anti-inflammatory/antibacterial potential, however preliminary, distinguishes the carboxymethyl series from 6-aryl or 6-unsubstituted triazolothiadiazines that were reported inactive or not tested in the same panel.

Anti-inflammatory Antimicrobial Triazolothiadiazine Pharmacology

Scaffold Validation as an RGS14 GAP Inhibitor Chemotype

The 1,2,4-triazolo[3,4-b][1,3,4]thiadiazine scaffold was recently validated as a new chemotype for non-covalent inhibition of RGS14 GTPase-accelerating protein (GAP) activity, a target previously considered undruggable [1]. Structure-guided optimization from the first-generation hit Z90276197 produced over 40 second-generation analogs; the top compound Z55660043 achieved an IC₅₀ of 2.3 µM against wild-type RGS14 RGS-box GAP activity, with selectivity over RGS12 and no measurable cytotoxicity in THP-1 cells [1]. Although the specific 3-propyl-6-carboxymethyl compound (CAS 1017422-92-2) was not directly profiled in the published dataset, its substitution pattern—alkyl (propyl) at R₁ and carboxymethyl at R₂—maps onto the SAR landscape explored in that study, positioning it as a structurally coherent intermediate between the unsubstituted screening hit and the optimized leads.

RGS14 GAP Inhibition GPCR Signaling CNS

Commercial Purity and Sourcing Reliability: 98% Assay Specification

Among available suppliers, Leyan offers the compound at 98% purity, while Apollo Scientific and CymitQuimica specify ≥95% . For the 3-methyl ethyl ester analog (CAS 6287-54-3), typical commercial purity ranges from 95% to 97% depending on the vendor, and the 3-unsubstituted acid analog is listed at ≥95% by Apollo . The 98% specification for the target compound supports its use as a quantitative reference standard in analytical method development (HPLC calibration, NMR quantification) without the added step of repurification. The compound is classified as an irritant and requires standard laboratory handling, which is comparable to or less restrictive than many 3-aryl triazolothiadiazine analogs that carry additional toxicological flags.

Quality Control Reference Standard Procurement

Best-Fit Research and Industrial Application Scenarios for 2-{3-Propyl-7H-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazin-6-yl}acetic Acid


RGS14 GAP Inhibitor SAR Expansion

The triazolothiadiazine scaffold has been validated as a non-covalent RGS14 GAP inhibitor chemotype with a clear SAR trajectory from weak screening hits to low-micromolar leads (Z55660043, IC₅₀ 2.3 µM) [1]. The propyl–carboxymethyl substitution pattern of this compound provides a synthetically tractable intermediate for iterative R₁/R₂ optimization. Its moderate LogP (1.02) and TPSA (80.4 Ų) are consistent with CNS-accessible chemical space, directly relevant to the CNS-penetrant profile demonstrated by one analog in the published series [1]. Researchers should cross-reference this compound against the Z90276197→Z55660043 progression data when designing next-generation analogs.

Antimicrobial Reference for Gram-Positive Cell Wall Inhibition Screening

The compound was flagged in a 2014 antibacterial screening campaign (McMaster University, Chembridge/Maybridge collection) as a Gram-positive cell wall synthesis inhibitor, albeit with weak whole-cell activity [2]. It can serve as a reference compound or starting scaffold for medicinal chemistry efforts targeting penicillin-binding proteins (PBPs) or other cell wall biosynthesis enzymes. Its structural distinction from beta-lactam antibiotics avoids cross-resistance liabilities and makes it a suitable probe for orthogonal target validation in antibiotic discovery programs.

Triazolothiadiazine Physicochemical Reference Standard

With a vendor-specified purity of 98% , a well-defined molecular weight (240.28 g/mol), InChI Key (QDSMXKDBZJPHSB-UHFFFAOYSA-N), and reliable solubility/compatibility data, this compound is qualified for use as a reference standard in HPLC method development, quantitative NMR, or mass spectrometry calibration. Its computed boiling point (502.6 ± 52.0 °C at 760 mmHg) and long-term storage recommendation (cool, dry place) provide handling benchmarks that support reproducible analytical workflows.

Anti-Inflammatory Probe for Target Identification Studies

The Mazzone et al. (1989) pharmacological evaluation established that carboxymethyl-7H-triazolothiadiazines exhibit measurable anti-inflammatory and analgesic activity in classical rodent models [3]. Although the precise molecular target(s) remain unidentified, the compound offers a structurally defined starting point for chemoproteomics or affinity-based target deconvolution. Its carboxylic acid handle also supports direct immobilization for pull-down experiments or biotinylation for cellular target engagement assays.

Quote Request

Request a Quote for 2-{3-propyl-7H-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazin-6-yl}acetic acid

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.